

Azure C stain solubility and preparation

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Compound of Interest

Compound Name: Azure C

Cat. No.: B1384180

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An In-depth Technical Guide to **Azure C**: Solubility and Preparation Protocols

Introduction

Azure C, a member of the thiazin family of dyes, is a potent cationic and metachromatic stain widely utilized in histology, cytology, and other biological disciplines.^{[1][2][3]} It is derived from the oxidative demethylation of Methylene Blue and is particularly valued for its ability to impart strong, distinct colors to various cellular components.^{[1][4]} Its primary application is in the staining of cell nuclei, where it typically renders nuclei blue and DNA red. **Azure C** is also effective for the metachromatic staining of mucin, cartilage, mast cell granules, and neuroendocrine cells. This guide provides a comprehensive overview of **Azure C**'s chemical properties, solubility characteristics, and detailed protocols for its preparation and use in a laboratory setting, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Azure C is characterized as a dark green powdered dye that forms a blue solution when dissolved in water. Its properties are summarized below.

Property	Value	References
Common Names	Azure C, Methylene azure C, Monomethylthionine chloride	
C.I. Number	52002	
Molecular Formula	C ₁₃ H ₁₂ N ₃ SCl	
Molar Mass	~277.8 g/mol	
Appearance	Very dark green powder	
Absorption Max (λ _{max})	607-622 nm (Varies by source); 645-650 nm (in Distilled Water)	

Solubility Profile

The solubility of **Azure C** is a critical factor in the preparation of effective staining solutions. While it is generally considered water-soluble, its solubility can vary significantly with the solvent.

Solvent	Quantitative Solubility	Qualitative Description	References
Water (Aqueous)	A 1% solution (1 g/100 mL) is readily prepared. A 0.1% solution is described as a clear blue solution.	Readily Soluble	
Ethanol	< 1 mg/mL	Insoluble / Poorly Soluble	
DMSO	1.96 mg/mL (Requires sonication and warming to 60°C)	Slightly Soluble	

Note: Some sources in histological literature describe **Azure C** as "readily" soluble in ethanol, which may reflect its utility in mixed-solvent staining protocols rather than its absolute solubility as a pure compound. For preparing stock solutions, water is the recommended solvent.

Preparation of Staining Solutions

Proper preparation is essential for consistent and reproducible staining results.

Protocol 3.1: Preparation of 1% Aqueous Azure C Stock Solution

This protocol describes the preparation of a standard stock solution that can be used directly or diluted for various staining procedures.

Materials and Equipment:

- **Azure C** powder (dye content >80%)
- Distilled or demineralized water
- Analytical balance
- 100 mL graduated cylinder or volumetric flask
- Beaker
- Magnetic stirrer and stir bar
- Filter paper (e.g., Whatman No. 1) and funnel
- Labeled storage bottle (amber glass recommended)

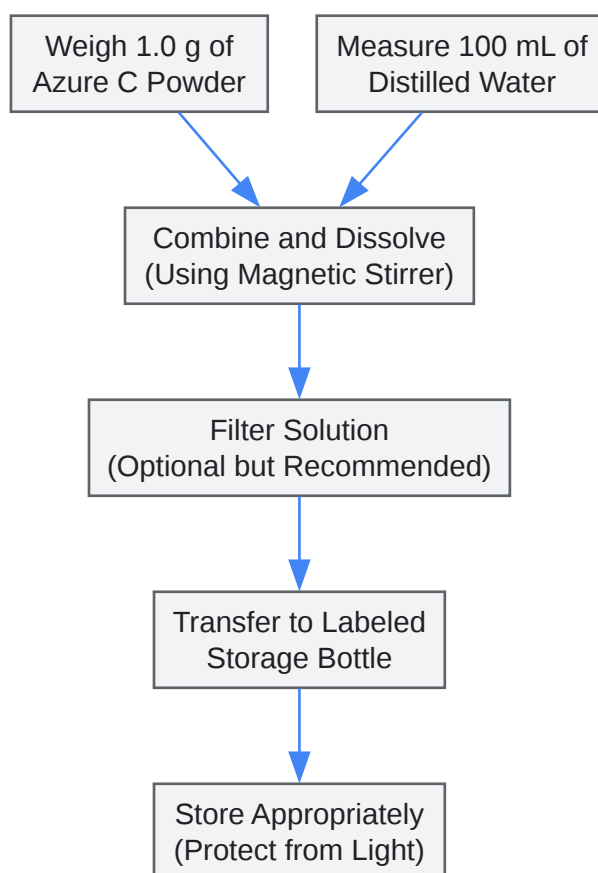
Procedure:

- Weigh 1.0 g of **Azure C** powder using an analytical balance.
- Measure 100 mL of distilled/demineralized water.

- Pour the water into a beaker and add the magnetic stir bar.
- Place the beaker on a magnetic stirrer and slowly add the **Azure C** powder to the water while stirring.
- Continue to stir until the dye is completely dissolved. Gentle warming may be used to facilitate dissolution but is often not necessary.
- Once dissolved, filter the solution to remove any particulate matter.
- Transfer the filtered solution into a tightly sealed and clearly labeled amber bottle.

Storage and Stability:

- Powder: Store the powder dye in its original, tightly closed container at room temperature (15°C to 25°C). It should be kept in a dry place, protected from direct sunlight, and has a typical shelf life of 3 years.
- Stock Solution: For long-term storage, the aqueous solution can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light. For routine use, refrigeration at 4°C is suitable for shorter periods.



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Diagram 1: Workflow for Preparing 1% **Azure C** Aqueous Solution.

Experimental Protocols for Histological Staining

The following is a general protocol for staining paraffin-embedded tissue sections. Researchers should optimize incubation times and differentiation steps based on tissue type and specific experimental needs.

Protocol 4.1: Azure C Staining for Paraffin-Embedded Sections

Procedure:

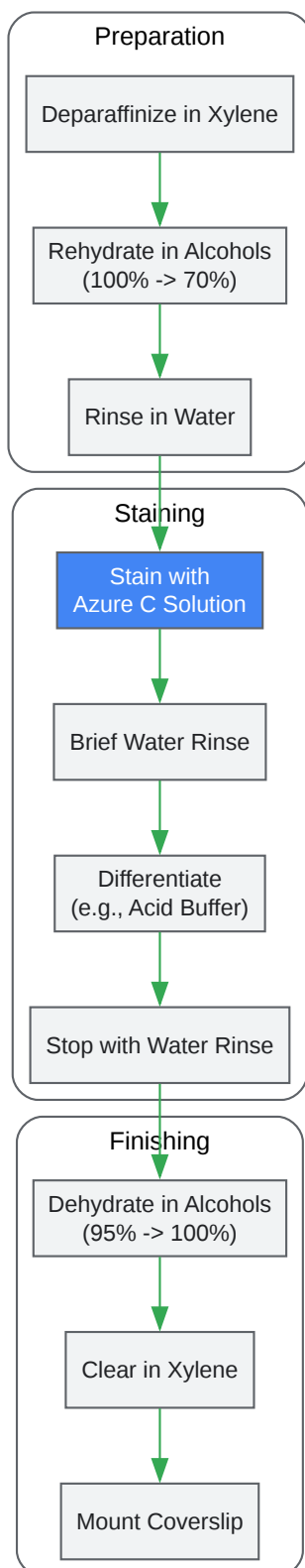
- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.

- Hydrate through descending grades of ethanol: 100% (2 changes, 2 min each), 95% (2 min), 70% (2 min).
- Rinse in distilled water.
- Staining:
 - Immerse slides in 1% **Azure C** aqueous solution for 30-60 seconds.
- Rinsing:
 - Briefly dip the slides in distilled water to remove excess stain.
- Differentiation:
 - Dip slides 10-15 times in a differentiating solution (e.g., McIlvaine buffer at pH 4.3 or weakly acidic water) to remove background staining and define nuclear detail. This step is critical and requires microscopic monitoring.
 - Quickly rinse in distilled water to halt differentiation.
- Dehydration:
 - Dehydrate rapidly through ascending grades of ethanol: 95% (30 sec), 100% (2 changes, 1 min each).
- Clearing and Mounting:
 - Clear in two changes of xylene for 2 minutes each.
 - Mount with a permanent mounting medium.

Expected Results:

- Nuclei: Blue
- DNA/Chromatin: Red to purple-red
- Cytoplasm: Lighter blue or unstained

- Metachromatic Elements (e.g., Mast Cell Granules): Purple to red-violet



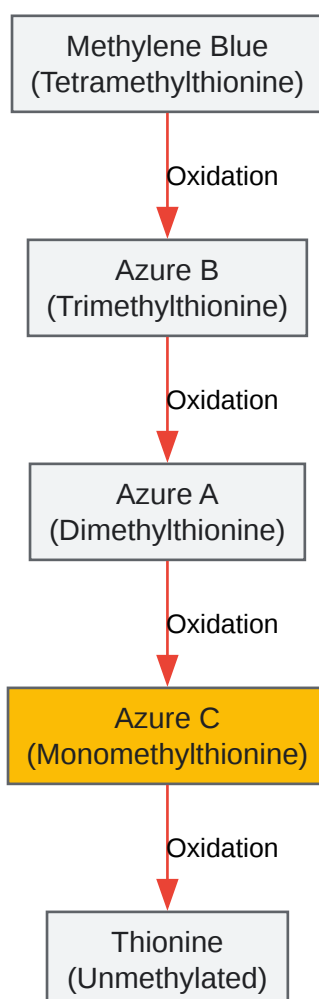
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Diagram 2: General Workflow for Histological Staining with **Azure C**.

Mechanism and Chemical Relationships

Azure C is a cationic (basic) dye that binds to anionic (acidic) components in tissues. Its primary targets are the phosphate groups of nucleic acids (DNA and RNA) and sulfate groups in glycosaminoglycans found in cartilage and mast cell granules. This electrostatic interaction is responsible for the characteristic blue (orthochromatic) staining of nuclei. The phenomenon of metachromasia—where the dye's color shifts, typically to purple or red—occurs when dye molecules stack in close proximity on highly charged polyanionic surfaces.

Azure C is one of several dyes formed through the oxidative demethylation of Methylene Blue, a process known as polychroming. This reaction creates a series of related thiazin dyes, each with one fewer methyl group.



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Diagram 3: Chemical Relationship of **Azure C** to Methylene Blue.

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